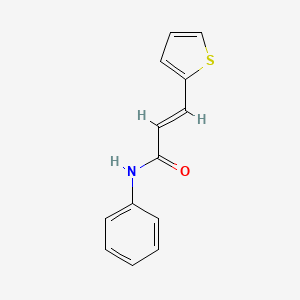

N-phenyl-3-(2-thienyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-phenyl-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKYUDWCZLECBW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-phenyl-3-(2-thienyl)acrylamide, their synthesis routes, yields, and biological activities:

Structural and Electronic Comparisons

- Aromatic Substituents: 2-Thienyl vs. 1-Naphthyl: The 2-thienyl group (electron-rich heterocycle) enhances radical reactivity in dihydrofuran synthesis compared to the bulkier 1-naphthyl group, which may sterically hinder addition reactions .

- Functional Group Variations: Cyano Substitution: The cyano group in (2E)-2-cyano-3-(2-thienyl)acrylamide increases polarity (logP = 0.82) and boiling point (432.4°C), making it suitable for agrochemical formulations . Thiourea Derivatives: The thiourea moiety in compound 48 enhances RKIP binding affinity via hydrogen bonding and hydrophobic interactions .

Q & A

Q. Experimental Design :

- Synthesize analogs with substituents at ortho , meta , and para positions.

- Compare cyclic voltammetry data and DFT-calculated HOMO-LUMO gaps .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Answer:

- Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory tests) and control for solvent effects (DMSO vs. ethanol) .

- Meta-Analysis : Compare IC50 values across studies. For example, phenolic derivatives show higher antioxidant activity but lower solubility, leading to variability .

- Validate Mechanisms : Confirm target engagement via Western blot (e.g., p38 MAPK inhibition) instead of relying solely on phenotypic assays .

Case Study :

A 2025 study found that this compound derivatives with -OCH₃ groups had conflicting cytotoxicity results in MCF-7 vs. HEK293 cells. This was attributed to differences in cell membrane permeability .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the acrylamide moiety .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Long-Term Stability : HPLC monitoring every 6 months shows <5% degradation under argon .

Advanced: What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous reactors reduce reaction time from hours to minutes and improve yield reproducibility .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to meet EPA guidelines .

- Catalyst Recycling : Immobilize piperidine on mesoporous silica for reuse over 5 cycles without yield loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.